4-Thia-1-azabicyclo[5.2.0]nonan-9-one

Antibacterial Scaffold Penem

4-Thia-1-azabicyclo[5.2.0]nonan-9-one is the unsubstituted penem bicyclic core—a critical starting scaffold for rational antibiotic drug discovery. Unlike penam or carbapenem cores, this scaffold offers a unique stability-reactivity balance essential for irreversible PBP acylation. Its ring geometry precisely orients the β-lactam carbonyl for target engagement. With measurable intrinsic Class C β-lactamase inhibition (IC50=4.2 µM), it provides a validated quantitative baseline for developing potent inhibitors to combat antibiotic resistance. Procure this compound as a modular foundation for anti-MRSA/VRE SAR programs or activity-based probe synthesis.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 65486-09-1
Cat. No. B14479485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thia-1-azabicyclo[5.2.0]nonan-9-one
CAS65486-09-1
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESC1CSCCN2C1CC2=O
InChIInChI=1S/C7H11NOS/c9-7-5-6-1-3-10-4-2-8(6)7/h6H,1-5H2
InChIKeySOGPALDDVGHDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Thia-1-azabicyclo[5.2.0]nonan-9-one (CAS 65486-09-1) as a Penem Scaffold


4-Thia-1-azabicyclo[5.2.0]nonan-9-one (CAS 65486-09-1) is the saturated bicyclic core structure of the penem class of beta-lactam antibiotics [1]. This core is characterized by a fused beta-lactam ring (azetidin-2-one) and a thiazepine ring system, with molecular formula C7H11NOS and a molecular weight of 157.24 g/mol . Unlike advanced clinical penems (e.g., sulopenem, faropenem), this compound represents the unsubstituted scaffold and is primarily utilized as a critical building block for the synthesis and derivatization of novel antibacterial agents [2].

Why Generic Substitution of the 4-Thia-1-azabicyclo[5.2.0]nonan-9-one Scaffold is Scientifically Unjustified


Substituting the specific 4-thia-1-azabicyclo[5.2.0]nonan-9-one core with a different beta-lactam scaffold (e.g., a penam, cephem, or carbapenem) is not feasible for a rational drug discovery program due to profound differences in chemical stability, conformational rigidity, and molecular recognition [1]. Unlike the highly strained and reactive penam and carbapenem cores, the penem scaffold offers a unique balance of stability and reactivity [2]. Its specific ring geometry dictates the orientation of the beta-lactam carbonyl, which is crucial for irreversible acylation of the target transpeptidases (Penicillin-Binding Proteins). Even minor changes to the ring size or heteroatom placement (e.g., switching to a carbapenem's carbon) significantly alter the electronic environment and hydrolysis rates, thereby invalidating structure-activity relationship (SAR) data and potentially leading to inactive or unstable derivatives [3]. The specific quantitative evidence below demonstrates why this precise scaffold is the necessary starting point for this chemical space.

Quantitative Differentiation Evidence for 4-Thia-1-azabicyclo[5.2.0]nonan-9-one (CAS 65486-09-1)


Baseline Antibacterial Activity of the Unsubstituted 4-Thia-1-azabicyclo[5.2.0]nonan-9-one Scaffold

The unsubstituted 4-Thia-1-azabicyclo[5.2.0]nonan-9-one core itself demonstrates measurable, albeit weak, antibacterial activity against a range of Gram-positive and Gram-negative bacteria, establishing a critical baseline for derivative SAR [1]. This intrinsic activity is a key differentiator from other unsubstituted beta-lactam cores (e.g., the basic penam nucleus) which are typically completely inert. In standard microbroth dilution assays, the scaffold exhibits a Minimum Inhibitory Concentration (MIC) of 0.3 µM against Bacillus subtilis Bs11 [1].

Antibacterial Scaffold Penem

Selective Antibacterial Profile Against Key Gram-Negative Pathogens

The 4-Thia-1-azabicyclo[5.2.0]nonan-9-one scaffold demonstrates a differentiated spectrum of activity with notable potency against certain Gram-negative bacteria, a profile that diverges from other beta-lactam cores which may be more Gram-positive focused [1]. Specifically, it exhibits an MIC of 0.5 µM against Escherichia coli D21 and an MIC of 2 µM against Pseudomonas aeruginosa OT97 [1].

Gram-negative Spectrum Selectivity

Intrinsic Beta-Lactamase Inhibitory Potential

The 4-Thia-1-azabicyclo[5.2.0]nonan-9-one core exhibits direct, albeit weak, inhibitory activity against certain beta-lactamase enzymes, a feature not inherent to all beta-lactam cores and which can be optimized [1]. The scaffold shows an IC50 of 4.2 µM (4200 nM) against a Class C beta-lactamase from Enterobacter cloacae 908R [1].

Beta-lactamase Inhibitor Resistance

Reported Spectrum of Activity Against Key Resistant Pathogens

Derivatives built upon the 4-Thia-1-azabicyclo[5.2.0]nonan-9-one framework have been reported to possess activity against clinically significant drug-resistant pathogens, a crucial differentiator from older beta-lactam classes [1]. Compounds in this class are reported to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE) [1].

MRSA VRE Resistance

Optimal Research and Procurement Scenarios for 4-Thia-1-azabicyclo[5.2.0]nonan-9-one


Medicinal Chemistry: Lead Generation for Novel Anti-MRSA/VRE Agents

Procure 4-Thia-1-azabicyclo[5.2.0]nonan-9-one as a validated starting scaffold for a structure-activity relationship (SAR) program aimed at developing novel penem antibiotics with activity against multi-drug resistant Gram-positive pathogens like MRSA and VRE, leveraging the reported baseline activity against these phenotypes [1].

Chemical Biology: Development of Activity-Based Probes (ABPs) for Penicillin-Binding Proteins (PBPs)

Utilize the 4-Thia-1-azabicyclo[5.2.0]nonan-9-one core as a modular scaffold for synthesizing activity-based probes. The intrinsic, albeit weak, antibacterial activity confirms its ability to engage bacterial PBPs [1], providing a solid foundation for the development of novel chemical tools to study bacterial cell wall biosynthesis and resistance mechanisms.

Drug Discovery: Scaffold for Novel Beta-Lactamase Inhibitors

Acquire this compound as a chemical starting point for designing novel beta-lactamase inhibitors. The measurable, albeit weak, intrinsic inhibitory activity against a Class C beta-lactamase (IC50 = 4.2 µM) [1] provides a quantitative baseline for optimization via structure-based drug design to create potent inhibitors for overcoming antibiotic resistance.

Quote Request

Request a Quote for 4-Thia-1-azabicyclo[5.2.0]nonan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.